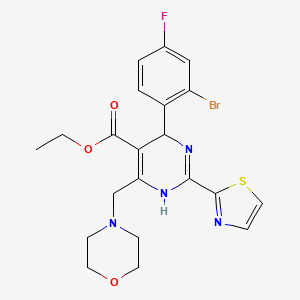
Morphothiadin
Vue d'ensemble
Description
Morphothiadin is a potent inhibitor on the replication of both wild-type and adefovir-resistant HBV with an IC50 of 12 nM .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the study of reaction mechanisms often involves techniques like electroanalytical tools .Applications De Recherche Scientifique
Cell Migration into Scaffolds under Co-Culture Conditions in a Microfluidic Platform :
- Abstract : This study discusses a microfluidic platform developed to evaluate and quantify capillary growth and endothelial cell migration. It highlights the cellular responses in co-culture environments with different cell types, including cancer cells and smooth muscle cells, providing insights into cellular morphogenesis both qualitatively and quantitatively.
- Authors : Seok Chung, R. Sudo, P. Mack, C. Wan, Vernella Vickerman, R. Kamm.
- Year : 2009.
- Journal : Lab on a Chip.
- Read more.
Cytotactin A Morphoregulatory Molecule and a Target for Regulation by Homeobox Gene Products
:
- Abstract : This article focuses on cytotactin, a morphoregulatory molecule in the extracellular matrix, exploring its role in tissue patterning and its regulation by homeobox-containing genes, which are crucial in developmental biology.
- Authors : G. Edelman, F. S. Jones.
- Year : 1992.
- Journal : Trends in Biochemical Sciences.
- Read more.
A Morphogenetic Trigger Is There an Emerging Concept in Plant Developmental Biology?
:
- Abstract : Discusses the role of auxin as a morphogen in plants, necessary for tissue patterning. It introduces the concept of a morphogenetic trigger, a factor that induces new developmental fate in plant cells.
- Authors : E. Benková, M. Ivanchenko, J. Friml, S. Shishkova, J. G. Dubrovsky.
- Year : 2009.
- Journal : Trends in Plant Science.
- Read more.
A Course in Morphometrics for Biologists :
- Abstract : This book brings together modern methods for quantifying variation in organismal form, combining knowledge from various disciplines to enhance understanding of biological form and its developmental, genetic, or environmental influences.
- Author : F. Bookstein.
- Year : 2018.
- Read more.
Morpholino Oligos Making Sense of Antisense?
:
- Abstract : Reviews the use of morpholino oligos in inhibiting gene function in various model organisms, discussing their successes and limitations in targeting gene function.
- Author : J. Heasman.
- Year : 2002.
- Journal : Developmental Biology.
- Read more.
Mécanisme D'action
Target of Action
Morphothiadin, also known as GLS4, is a potent and selective inhibitor of the Hepatitis B Virus (HBV) . The primary target of this compound is the replication of both wild-type and adefovir-resistant HBV . It has shown potent in vitro inhibition of HBV DNA replication .
Mode of Action
This compound interacts with its targets by inhibiting the replication of HBV . It has been found to be a potent inhibitor on the replication of both wild-type and adefovir-resistant HBV . .
Biochemical Pathways
This compound affects the biochemical pathway of HBV replication. By inhibiting the replication of HBV, this compound disrupts the life cycle of the virus, thereby preventing it from proliferating and infecting new cells . The downstream effects of this disruption can lead to a decrease in viral load and potentially to the elimination of the virus from the body.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial for understanding its bioavailability and efficacy. It’s worth noting that in vivo studies with healthy volunteers have shown that this compound needs an extra-booster (ritonavir) to increase its plasma concentration and achieve effective antiviral activity in humans .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of HBV replication. This inhibition can lead to a decrease in the viral load within the body, which can potentially lead to the elimination of the virus . .
Safety and Hazards
Orientations Futures
Morphothiadin is currently in Phase III clinical trials and is expected to be launched in 2024 . It is the fastest progressing compound with the same target globally and is the first small molecule clinically proven to clearly inhibit s antigen . The market for hepatitis B is expected to grow from 156.9 billion yuan in 2025 to 723.3 billion yuan in 2030 .
Analyse Biochimique
Biochemical Properties
Morphothiadin plays a significant role in biochemical reactions, particularly in inhibiting the replication of HBV. It interacts with various enzymes and proteins within the HBV, thereby disrupting its replication process .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of HBV, thereby impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules within the HBV, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound shows no toxicity up to 25 μM . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found that virus titers have increased 83.5-fold in mice treated with 3.75 mg/kg per day of this compound, 28.3-fold among mice treated with 7.5 mg/kg per day, but only 3- to 6-fold among mice treated with the higher doses of this compound .
Propriétés
IUPAC Name |
ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGRDKSRFFUBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793065-08-3 | |
| Record name | Morphothiadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MORPHOTHIADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-hydroxypyrazolo[3,4-d]pyrimidin-1-yl)oxolane-3,4-diol](/img/structure/B8069051.png)
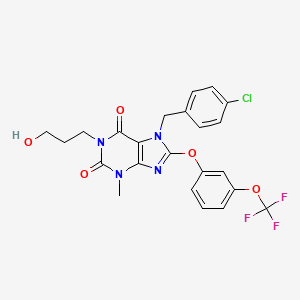
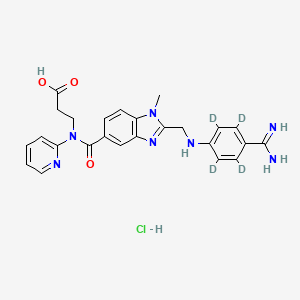
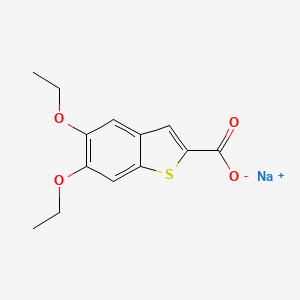
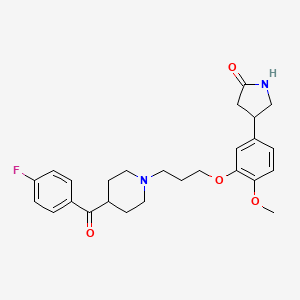
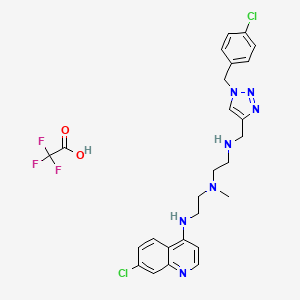
![1-[2-(Hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione](/img/structure/B8069097.png)

![methyl (2E)-2-[(8R,9S,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate](/img/structure/B8069117.png)
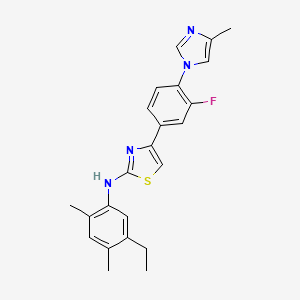

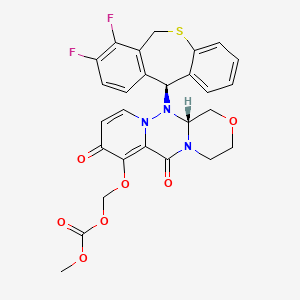
![3-chloro-N-[(3-chloro-5-fluoroanilino)-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino]methylidene]benzamide](/img/structure/B8069143.png)

